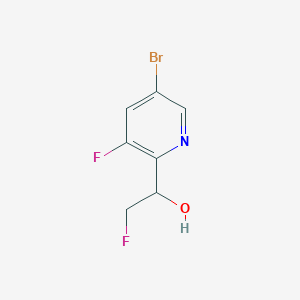
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Bromo-3-fluoropyridin-2-yl)ethanone” is a chemical compound with the empirical formula C7H5BrFNO. It has a molecular weight of 218.02 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “1-(5-Bromo-3-fluoropyridin-2-yl)ethanone” isCC(=O)c1ncc(Br)cc1F . The InChI code is 1S/C7H5BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . Physical And Chemical Properties Analysis
The physical form of “1-(5-Bromo-3-fluoropyridin-2-yl)ethanone” is solid . The compound has a density of 1.619±0.06 g/cm3 . The boiling point is predicted to be 239.5±40.0 ℃ .Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol's related compound, 5-bromo-2-chloro-3-fluoropyridine, has been studied for its chemoselective functionalization. This involves catalytic amination conditions that lead to exclusive bromide substitution products with secondary amines and primary anilines. The chemoselectivity can be reversed under different conditions, providing diverse functionalization opportunities (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Disubstituted Fluoropyridines
The synthesis of 3,5-disubstituted 2-fluoropyridines involves the use of 5-bromo-2-fluoro-3-pyridylboronic acid. This compound, closely related to 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol, demonstrates the potential for synthesizing various fluoropyridines with significant yields, offering applications in creating diverse pyridine-based structures (Sutherland & Gallagher, 2003).
Fluoropyridine-based Alkyne Reagents
The compound FPyKYNE, which shares structural similarities with 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol, has been developed as a fluoropyridine-based alkyne reagent for labeling macromolecules using click chemistry. This highlights its potential in bioconjugation and molecular labeling applications (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
Halogen-rich Intermediates for Synthesis
The study of halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, indicates the potential of such compounds in medicinal chemistry research. These intermediates, closely related to 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol, can be used to synthesize a variety of pentasubstituted pyridines with desired functionalities (Wu, Porter, Frennesson, & Saulnier, 2022).
Optical Properties of Fluorophores
Research into fluorophores based on 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline demonstrates the potential of fluorinated pyridines, similar to 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol, in developing materials with specific optical properties. This has implications in the field of materials science and photonics (Kopchuk et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3,6,12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEPQICVNYDLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(CF)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2659276.png)


![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)

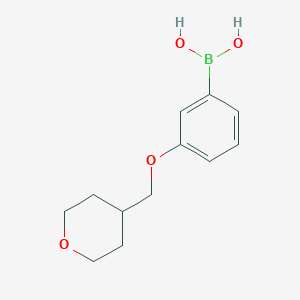

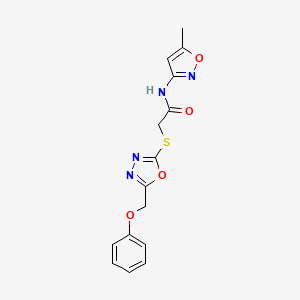
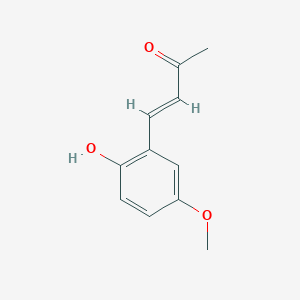
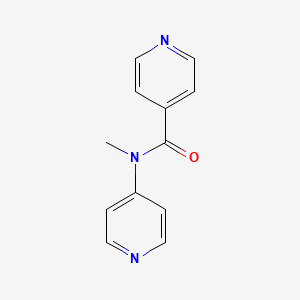
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B2659299.png)